molecular formula C16H19FN2O5 B3014691 Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate CAS No. 1448133-67-2

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate

Cat. No.: B3014691
CAS No.: 1448133-67-2
M. Wt: 338.335
InChI Key: ZFGPLNAHQKXVSW-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique molecular structure, which includes an azetidine ring, a fluorophenoxy group, and an ethyl ester moiety. These structural features contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate involves several key steps. One common synthetic route includes the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with azetidine-3-carboxamide to yield the corresponding azetidine derivative. Finally, the ethyl esterification of the carboxamide group is achieved using ethyl chloroformate under basic conditions.

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the ethyl ester moiety, converting it into a carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its unique structure allows it to interact with various biological targets.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets in biological systems. The azetidine ring and fluorophenoxy group are believed to play key roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(1-(2-(2-chlorophenoxy)acetyl)azetidine-3-carboxamido)acetate: This compound has a similar structure but with a chlorine atom instead of fluorine. The substitution of fluorine with chlorine can affect the compound’s reactivity and biological activity.

    Ethyl 2-(1-(2-(2-bromophenoxy)acetyl)azetidine-3-carboxamido)acetate: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.

    Ethyl 2-(1-(2-(2-methylphenoxy)acetyl)azetidine-3-carboxamido)acetate: The methyl group provides different steric and electronic effects, which can influence the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

ethyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5/c1-2-23-15(21)7-18-16(22)11-8-19(9-11)14(20)10-24-13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGPLNAHQKXVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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